tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1784037-40-6 . It has a molecular weight of 258.32 . The compound is also known by its IUPAC name, which is tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .

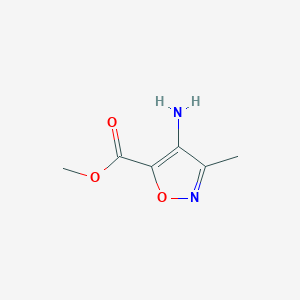

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 333.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 66.0±0.3 cm³ . It has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 82 Ų . The compound’s polarizability is 26.2±0.5 10^-24 cm³ . Its surface tension is 43.3±3.0 dyne/cm . The compound’s molar volume is 226.2±3.0 cm³ .

Scientific Research Applications

- Example : Researchers may explore its role in developing anticancer agents, antimicrobial drugs, or anti-inflammatory compounds .

Indole Derivatives

Asymmetric Synthesis

Ionic Liquids

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-oxopentanoate with 3-aminopyrrolidine-1-carboxylic acid, followed by the addition of methoxyacetic acid and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-oxopentanoate", "3-aminopyrrolidine-1-carboxylic acid", "methoxyacetic acid", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl 3-oxopentanoate is reacted with 3-aminopyrrolidine-1-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Methoxyacetic acid is added to the reaction mixture and the resulting intermediate is heated to promote intramolecular cyclization to form the pyrrolidine ring.", "Step 3: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate." ] } | |

CAS RN |

1784037-40-6 |

Product Name |

tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.318 |

IUPAC Name |

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 |

InChI Key |

YZHXQTXXFNOLGF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2534939.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)